2-Acetylthiophene-3-carbonitrile

Overview

Description

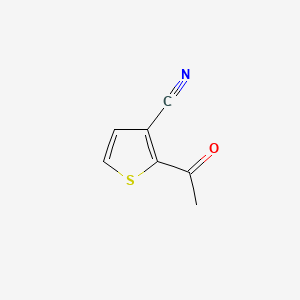

2-Acetylthiophene-3-carbonitrile is an organic compound with the molecular formula C7H5NOS and a molecular weight of 151.19 g/mol It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetylthiophene-3-carbonitrile can be achieved through several methods. One common approach involves the condensation of thiophene derivatives with acetonitrile in the presence of a catalyst. The reaction typically requires elevated temperatures and may involve the use of a base to facilitate the formation of the carbonitrile group .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-Acetylthiophene-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonitrile group to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-Acetylthiophene-3-carbonitrile has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-Acetylthiophene-3-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Thiophene-2-carbonitrile: Another thiophene derivative with a carbonitrile group, used in similar applications.

Thiophene-3-carbonitrile: Similar structure but with the carbonitrile group at a different position on the ring.

2-Acetylthiophene: Lacks the carbonitrile group but has the acetyl group at the same position.

Uniqueness

2-Acetylthiophene-3-carbonitrile is unique due to the presence of both the acetyl and carbonitrile groups on the thiophene ring.

Biological Activity

2-Acetylthiophene-3-carbonitrile (CAS Number: 147622-13-7) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms, effects, and relevant studies.

- Molecular Formula : C₉H₇N₃OS

- Molecular Weight : 193.24 g/mol

- IUPAC Name : 2-acetyl-3-cyanothiophene

The biological activity of this compound is attributed to its unique chemical structure, which allows it to interact with various biological targets. The compound has been investigated for several mechanisms:

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. The compound disrupts bacterial cell walls and inhibits protein synthesis, leading to cell death.

- Anticancer Properties : Research has shown that this compound can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. It has been tested against multiple cancer cell lines, demonstrating cytotoxic effects.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.

Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound showed promising results against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound possesses moderate to strong antimicrobial activity, particularly against Staphylococcus aureus.

Anticancer Activity

The anticancer potential of this compound was evaluated using various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound exhibited IC50 values as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

The mechanism of action involved apoptosis induction, which was confirmed through flow cytometry assays that measured Annexin V/PI staining.

Case Studies

- Case Study on Antimicrobial Resistance : In a recent publication, researchers explored the use of this compound as a potential treatment for antibiotic-resistant infections. The compound was effective in reducing biofilm formation in Staphylococcus aureus, suggesting its utility in overcoming resistance mechanisms.

- Cancer Therapy Development : Another study focused on the development of a novel formulation containing this compound for targeted delivery in cancer therapy. This formulation enhanced the bioavailability and cytotoxicity of the compound against tumor cells.

Safety and Toxicity Assessment

Safety evaluations indicate that this compound does not present significant genotoxic risks. In vitro studies have shown no mutagenic effects in bacterial strains under standard Ames test conditions . Furthermore, toxicity assessments revealed no adverse effects on human peripheral blood lymphocytes at concentrations up to 1260 µg/mL .

Properties

IUPAC Name |

2-acetylthiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NOS/c1-5(9)7-6(4-8)2-3-10-7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVWLGXNRCRGYRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CS1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.